molecular formula C5H4ClF3N2 B8190484 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole

Cat. No.: B8190484
M. Wt: 184.55 g/mol
InChI Key: KRLSSBYUMPVBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is a chemical compound with the molecular formula C5H4ClF3N2 It is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloromethyl-1H-pyrazole with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the presence of a base such as potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloromethyl-1-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-1-methyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.

    5-Chloromethyl-1-trifluoromethyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    5-Chloromethyl-1-trifluoromethyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.

Uniqueness

5-Chloromethyl-1-trifluoromethyl-1H-pyrazole is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

5-(chloromethyl)-1-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c6-3-4-1-2-10-11(4)5(7,8)9/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLSSBYUMPVBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.